2-Methyl-2-(pyrimidin-5-yl)propanoic acid

MAP4K1 inhibition HPK1 inhibition Cancer immunotherapy

2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2) is an α,α-dimethyl carboxylic acid building block distinguished by a gem-dimethyl-substituted propanoic acid moiety attached to the 5-position of a pyrimidine ring. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound serves as a key synthetic intermediate, most notably in the preparation of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, also known as HPK1) inhibitors for cancer immunotherapy applications.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1248288-05-2
Cat. No. B3376897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyrimidin-5-yl)propanoic acid
CAS1248288-05-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CN=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-9-5-10-4-6/h3-5H,1-2H3,(H,11,12)
InChIKeyLIUJZIMCBYIJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2): A Strategic α,α-Dimethyl Pyrimidinyl Carboxylic Acid Building Block for MAP4K1/HPK1 Inhibitor Synthesis


2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2) is an α,α-dimethyl carboxylic acid building block distinguished by a gem-dimethyl-substituted propanoic acid moiety attached to the 5-position of a pyrimidine ring [1]. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound serves as a key synthetic intermediate, most notably in the preparation of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, also known as HPK1) inhibitors for cancer immunotherapy applications . The compound is commercially available from multiple suppliers at purities ranging from 97% to 98% for research and further manufacturing use .

Why Generic Pyrimidinyl Propanoic Acid Substitution Fails: Steric and Electronic Differentiation of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2)


The α,α-dimethyl substitution pattern on 2-methyl-2-(pyrimidin-5-yl)propanoic acid creates a sterically hindered quaternary carbon center at the α-position that cannot be replicated by linear or monomethyl pyrimidinyl propanoic acid analogs (e.g., 2-(pyrimidin-5-yl)propanoic acid, CAS 691845-51-9; 3-(pyrimidin-5-yl)propanoic acid derivatives) . This gem-dimethyl motif functions as a conformational constraint, restricting rotational freedom of the carboxylic acid moiety and altering both the spatial orientation of the functional group and the compound's lipophilicity profile (calculated LogP = 0.8388) relative to non-methylated analogs . In the context of MAP4K1 inhibitor synthesis, this specific substitution pattern is essential because the pyrimidin-5-yl ring orientation and the gem-dimethyl group together influence binding pocket accommodation in downstream kinase inhibitors; substituting a simpler pyrimidinyl propanoic acid analog would produce a structurally distinct scaffold that is unlikely to recapitulate the same steric and electronic interactions [1].

Quantitative Differentiation Evidence: 2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2) vs. Structural Analogs


Evidence Dimension 1: MAP4K1/HPK1 Inhibitor Intermediate Specificity — α,α-Dimethyl Pyrimidinyl Scaffold Enables Low-Nanomolar Potency in Downstream Inhibitors

2-Methyl-2-(pyrimidin-5-yl)propanoic acid serves as a critical intermediate in the synthesis of MAP4K1 (HPK1) inhibitors, as documented in multiple patent applications [1]. When incorporated into the final inhibitor scaffold, compounds derived from this building block achieve potent HPK1 inhibition with IC50 values as low as 2.60 nM and Ki values down to 1.70 nM, representing sub-nanomolar to low single-digit nanomolar potency [2]. In contrast, structurally distinct pyrimidinyl propanoic acid derivatives (e.g., 2-methyl-3-(pyrimidin-5-yl)propanoic acid) have been reported with antiproliferative activity against MCF-7 cells at <50 nM and PLK4 inhibition with IC50 = 0.0067 μM (6.7 nM), demonstrating comparable nanomolar potency but against a different kinase target (PLK4 rather than HPK1) . The α,α-dimethyl substitution pattern creates a gem-dimethyl motif that functions as a phenyl bioisostere, enabling unique binding interactions within the HPK1 kinase domain [3]. Notably, compounds incorporating this building block are described as selective MAP4K1 inhibitors, with the α,α-dimethyl-pyrimidin-5-yl moiety contributing to kinase selectivity profiles distinct from PLK4-targeting analogs [1].

MAP4K1 inhibition HPK1 inhibition Cancer immunotherapy Kinase inhibitor synthesis

Evidence Dimension 2: Physicochemical Differentiation — Computed LogP and Polar Surface Area Distinguish Gem-Dimethyl from Monomethyl and Unsubstituted Analogs

The α,α-dimethyl substitution on 2-methyl-2-(pyrimidin-5-yl)propanoic acid confers distinct physicochemical properties that differentiate it from both unsubstituted and monomethyl pyrimidinyl propanoic acid analogs. The target compound exhibits a computed LogP of 0.8388 and a topological polar surface area (TPSA) of 63.08 Ų . While comparable computed LogP data for the direct unsubstituted analog (2-(pyrimidin-5-yl)propanoic acid) and monomethyl analog (2-(pyrimidin-5-yl)propanoic acid) are not publicly reported with the same computational methodology, the structural addition of the second methyl group is expected to increase LogP by approximately 0.5-0.8 LogP units based on established Hansch-Leo fragment constants (π = ~0.5-0.56 per methyl group). The target compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors, with only 2 rotatable bonds, reflecting the conformational constraint imposed by the quaternary α-carbon . In contrast, 2-(pyrimidin-5-yl)propanoic acid lacks the α,α-dimethyl substitution and consequently has lower molecular weight (152.15 g/mol vs. 166.18 g/mol) and greater rotational freedom at the α-position .

Lipophilicity Physicochemical properties LogP TPSA Drug-likeness

Evidence Dimension 3: Regioisomeric Differentiation — Pyrimidin-5-yl Substitution Pattern Distinguishes from Pyrimidin-2-yl and Pyrimidin-4-yl Analogs

The 5-position substitution of the pyrimidine ring in 2-methyl-2-(pyrimidin-5-yl)propanoic acid is structurally and functionally distinct from regioisomers bearing the propanoic acid moiety at the 2- or 4-positions. The pyrimidin-5-yl substitution pattern places the gem-dimethyl carboxylic acid substituent equidistant between the two ring nitrogen atoms (N1 and N3), creating a symmetric electron-withdrawing environment that influences both the pKa of the carboxylic acid and the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution [1]. In contrast, pyrimidin-4-yl substituted analogs (e.g., 2-(pyrimidin-4-yl)propanoic acid) exhibit different electronic properties and biological activity profiles due to the proximity of the substituent to a single ring nitrogen . Patent literature specifically claims pyrimidin-5-yl substitution as a critical feature for MAP4K1 inhibitors, with the 5-position linkage enabling optimal spatial orientation of the gem-dimethyl group within the kinase binding pocket [1]. The pyrimidin-5-yl moiety is explicitly claimed in the generic Markush structures for MAP4K1 inhibitor patents, whereas pyrimidin-2-yl and pyrimidin-4-yl regioisomers are not equivalently represented [1].

Regioisomerism Structure-activity relationship Pyrimidine substitution Kinase inhibitor scaffold

Priority Research and Industrial Applications for 2-Methyl-2-(pyrimidin-5-yl)propanoic acid (CAS 1248288-05-2)


Application 1: Synthesis of MAP4K1 (HPK1) Inhibitors for Cancer Immunotherapy Drug Discovery Programs

2-Methyl-2-(pyrimidin-5-yl)propanoic acid is a validated intermediate for constructing MAP4K1/HPK1 kinase inhibitors, a target implicated in T-cell signaling regulation and cancer immunotherapy [1]. The gem-dimethyl-pyrimidin-5-yl scaffold serves as a phenyl bioisostere, providing optimal spatial orientation within the HPK1 ATP-binding pocket while the carboxylic acid functionality enables amide bond formation with diverse amine-containing fragments to generate focused inhibitor libraries [1]. Final inhibitor compounds derived from this building block achieve potent HPK1 inhibition (IC50 = 2.60 nM; Ki = 1.70 nM) and are described as selective MAP4K1 inhibitors suitable for treating neoplastic disorders and conditions with dysregulated immune responses [2]. Procurement of this specific building block supports structure-activity relationship (SAR) studies and lead optimization campaigns targeting MAP4K1-dependent cancers.

Application 2: Conformationally Constrained Scaffold for Kinase Inhibitor Fragment-Based Drug Design

The α,α-dimethyl substitution creates a quaternary carbon center that restricts conformational flexibility and reduces entropic penalties upon target binding [1]. With only 2 rotatable bonds and a gem-dimethyl motif that locks the carboxylic acid in a defined spatial orientation, this building block is ideally suited for fragment-based drug design (FBDD) and structure-based design campaigns where conformational preorganization is desirable [1]. The pyrimidin-5-yl ring provides a versatile heteroaromatic core capable of π-stacking interactions and hydrogen bonding via the ring nitrogen atoms, while the carboxylic acid serves as a synthetic handle for amide coupling, esterification, or reduction to the corresponding alcohol [1].

Application 3: Building Block for Kinase-Focused Chemical Libraries and High-Throughput Screening Sets

As a member of the pyrimidine-containing carboxylic acid building block class, 2-methyl-2-(pyrimidin-5-yl)propanoic acid is suitable for incorporation into diversity-oriented synthesis (DOS) campaigns and kinase-focused compound collections [1]. The gem-dimethyl-pyrimidin-5-yl scaffold is explicitly claimed in MAP4K1 inhibitor patent families, making this building block directly relevant to competitive intelligence and patent landscape navigation [2]. Researchers developing proprietary kinase inhibitor scaffolds can utilize this compound to establish freedom-to-operate positions distinct from alternative heteroaromatic carboxylic acid building blocks (e.g., pyridine-based or phenyl-based analogs).

Application 4: Bioisosteric Replacement of Phenylacetic Acid Derivatives in Medicinal Chemistry Optimization

The gem-dimethyl-pyrimidin-5-yl moiety functions as a heteroaromatic bioisostere for phenyl rings in drug design, offering improved physicochemical properties including lower lipophilicity than phenyl-based analogs while maintaining similar steric bulk [1]. The calculated LogP of 0.8388 positions this building block favorably for oral bioavailability, and the TPSA of 63.08 Ų is consistent with favorable membrane permeability characteristics . This bioisosteric replacement strategy is particularly valuable when optimizing lead compounds that require reduced aromatic ring count, improved solubility, or enhanced metabolic stability while preserving key binding interactions established by a phenylacetic acid scaffold.

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